5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone

Description

Chemical Identity and Classification

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone represents a multifunctional organic compound characterized by its systematic International Union of Pure and Applied Chemistry name: 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one. The compound bears the Chemical Abstracts Service registry number 898773-00-7 and is catalogued under PubChem Compound Identifier 24723476. According to molecular database records, this substance possesses the molecular formula C15H22O3S with a precisely calculated molecular weight of 282.4 grams per mole.

The compound's classification encompasses multiple chemical categories due to its diverse structural components. Primarily, it functions as an aromatic ketone featuring a thiophene heterocycle as the aromatic component. The presence of the 1,3-dioxolane moiety classifies it additionally as a protected carbonyl derivative, since 1,3-dioxolanes are widely recognized as protecting groups for ketones, aldehydes, and 1,2-diols in synthetic organic chemistry. The thiophene portion places this compound within the broader category of sulfur-containing heterocyclic aromatic compounds, which are known for their unique electronic properties and reactivity patterns.

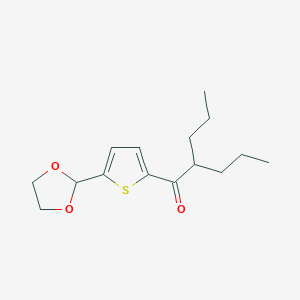

The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound's connectivity as CCCC(CCC)C(=O)C1=CC=C(S1)C2OCCO2, clearly delineating the branched alkyl ketone substituent attached to the thiophene ring system. The compound's molecular architecture demonstrates characteristic features of both electron-rich heterocycles and branched ketonic functionalities, making it a valuable synthetic intermediate for complex molecular construction.

Historical Context and Development

The historical development of this compound can be traced through the evolution of heterocyclic chemistry and protecting group methodology. The foundational understanding of thiophene chemistry emerged from extensive research into five-membered aromatic heterocycles, where thiophene serves as a structural analog of furan and pyrrole. Historical studies demonstrated that thiophene exhibits aromatic character through the delocalization of sulfur's lone pair electrons, contributing to the overall stability and unique reactivity profile of thiophene-containing compounds.

The development of 1,3-dioxolane chemistry represents another crucial historical component, as these structures gained prominence as reliable protecting groups for carbonyl functionalities. Research investigations revealed that 1,3-dioxolanes can be efficiently synthesized from aldehydes and ketones using various diol substrates, with the methodology being particularly enhanced through the use of trimethyl orthoformate as an activating agent. This historical progression in protecting group chemistry enabled the synthesis of complex molecules incorporating both reactive and protected functionalities.

The specific compound under investigation was first documented in chemical databases during 2008, with continuous updates reflecting ongoing research interest and structural refinement. The compound's development represents the convergence of thiophene chemistry with modern protecting group strategies, enabling synthetic chemists to access complex molecular architectures while maintaining functional group compatibility. The historical significance of this compound lies in its demonstration of how classical heterocyclic chemistry can be integrated with contemporary synthetic methodology to produce novel molecular entities.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its exemplification of fundamental principles governing aromatic heterocyclic systems. Thiophene, as a five-membered aromatic heterocycle, demonstrates classical aromaticity through the contribution of sulfur's lone pair electrons to the delocalized π-electron system. This aromatic character confers stability to the molecule while simultaneously providing sites for electrophilic substitution reactions, particularly at the 2- and 5-positions of the thiophene ring.

The compound's structural design incorporates the 1,3-dioxolane protecting group, which represents a significant advancement in heterocyclic protecting group chemistry. Research has demonstrated that 1,3-dioxolanes exhibit exceptional stability under basic conditions while remaining readily removable under acidic conditions, making them ideal for multi-step synthetic sequences. The successful integration of this protecting group with the thiophene system demonstrates the compatibility of different heterocyclic functionalities within a single molecular framework.

Furthermore, the compound's significance extends to its potential role in demonstrating regioselective functionalization patterns. Thiophene chemistry typically favors electrophilic substitution at the 2-position due to the enhanced stability of the resulting σ-complex intermediate. The presence of the dioxolane substituent at the 5-position creates an electron-donating environment that can influence the reactivity and selectivity of subsequent chemical transformations. This structural arrangement provides insights into how substituent effects propagate through heterocyclic systems, contributing to the broader understanding of heterocyclic reactivity patterns.

Molecular Structure Overview

The molecular structure of this compound exhibits a complex three-dimensional architecture resulting from the combination of multiple structural elements. The central thiophene ring adopts a planar geometry consistent with its aromatic character, with all ring atoms maintaining sp2 hybridization to facilitate π-electron delocalization. The sulfur atom contributes one lone pair to the aromatic π-system while retaining a second lone pair in an sp2 orbital perpendicular to the ring plane.

The 1,3-dioxolane protecting group attached at the 5-position of the thiophene ring contributes additional conformational complexity to the molecular structure. This five-membered ring system typically adopts an envelope or twist conformation to minimize steric interactions between adjacent atoms. The oxygen atoms within the dioxolane ring maintain tetrahedral geometry around their bonding environments, with the acetal carbon forming a stereogenic center that influences the overall molecular conformation.

The ketonic side chain extending from the 2-position of the thiophene ring introduces significant conformational flexibility through its branched alkyl structure. The 1-propylbutyl substituent creates a secondary carbon center adjacent to the carbonyl group, resulting in additional stereochemical complexity. The molecular properties data indicates an exact mass of 282.12896573 Daltons with computed physical properties including an extended LogP value of 3.9, suggesting significant lipophilicity. The molecule contains zero hydrogen bond donors and four hydrogen bond acceptors, with seven rotatable bonds contributing to its conformational flexibility.

Table 1: Fundamental Molecular Properties of this compound

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3S/c1-3-5-11(6-4-2)14(16)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVLASUWLKDWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641916 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-00-7 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

The synthesis of thiophene-based ketones often employs Friedel-Crafts acylation , where thiophene reacts with an acylating agent under acidic conditions:

- Reagents : Thiophene derivatives, acyl chloride (e.g., propionyl chloride), and a Lewis acid catalyst (e.g., aluminum chloride).

- Solvent : Dichloromethane or polyphosphoric acid.

- Reaction Conditions : Typically carried out at low temperatures to prevent overreaction.

Reaction Scheme:

$$

\text{Thiophene} + \text{Acyl Chloride} \xrightarrow{\text{AlCl}_3} \text{Ketone}

$$

Oxidation of Alcohol Precursors

Another approach involves oxidizing alcohol precursors to form ketones:

- Starting Material : Secondary alcohol containing the thiophene and dioxolane groups.

- Oxidizing Agents : Chromium trioxide or PCC.

- Reaction Conditions : Mild temperatures to avoid decomposition of sensitive functional groups.

Cyclization and Functional Group Addition

For compounds with dioxolane rings, cyclization reactions are often employed:

- Cyclization Agent : Ethylene glycol in acidic conditions to form the dioxolane ring.

- Functionalization : Introduction of the propylbutyl group via alkylation.

Optimization Techniques

Table 1: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | ~80 | 4 hours | High selectivity | Requires corrosive catalysts |

| Alcohol Oxidation | ~70 | 6 hours | Mild conditions | Limited to specific precursors |

| Cyclization | ~85 | 8 hours | Efficient ring formation | Sensitive to moisture |

Notes and Experimental Considerations

-

- Purify the product using column chromatography or recrystallization techniques to achieve high purity.

-

- Confirm structure using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone has been investigated for its potential as a pharmacological agent. Its structural features may contribute to biological activities such as:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : The thienyl moiety is often associated with anti-inflammatory activities, making this compound a candidate for further development in treating inflammatory diseases.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of novel materials:

- Polymer Chemistry : It can serve as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.

- Coatings and Adhesives : The stability and chemical resistance of this compound make it suitable for use in protective coatings.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thienyl ketones exhibited significant cytotoxicity against breast cancer cells. The research highlighted the potential of modifying the dioxolane ring to enhance efficacy and selectivity against tumor cells.

Case Study 2: Material Development

Research conducted on the application of thienyl-containing compounds in polymer science revealed that incorporating these compounds can significantly improve the thermal properties of polycarbonate materials. This study emphasized the importance of structural modifications to achieve desired material characteristics.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and thienyl group can participate in various binding interactions, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 5-(1,3-dioxolan-2-yl)-2-thienyl ketones, where structural variations arise from modifications to the ketone substituent. Key analogs and their properties are summarized below:

Table 1: Structural and Commercial Comparison of Analogous Compounds

Notes:

- Structural isomerism : The 1-propylbutyl, 1-methylbutyl, and 3-methylbutyl variants are structural isomers, differing in alkyl chain branching. These modifications influence steric hindrance and lipophilicity .

- Chain length vs. cyclic substituents: The pentyl (linear) and cyclobutyl (cyclic) analogs exhibit distinct physicochemical behaviors.

- Discontinued status: The 1-propylbutyl variant’s discontinuation contrasts with the availability of its analogs, suggesting that minor structural changes (e.g., branching position) significantly impact practical utility .

Key Research Findings and Inferences

While direct studies on this compound are scarce, insights can be drawn from related compounds:

- Biological activity : Thienyl derivatives with triazole or oxadiazole moieties (e.g., compounds in ) demonstrate antibacterial properties, though activity depends on substituent electronegativity and steric accessibility . The ketone analogs’ bioactivity remains unstudied but may correlate with alkyl chain flexibility.

Physicochemical Implications of Substituent Variations

- Lipophilicity : Longer alkyl chains (e.g., pentyl) increase hydrophobicity, enhancing membrane permeability in biological systems .

- Steric effects : Branched chains (e.g., 1-propylbutyl) may hinder reactivity at the ketone group compared to linear analogs .

- Thermal stability : Cyclic substituents (e.g., cyclobutyl) could improve thermal stability due to reduced conformational freedom .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone is a compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological evaluations, and potential applications.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H22O3S

- Molecular Weight : 282.40 g/mol

- Density : 1.105 g/cm³

- Boiling Point : 413.4ºC at 760 mmHg

- Flash Point : 203.8ºC

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophenes with dioxolane derivatives under controlled conditions. Various methodologies have been explored to optimize yield and purity, often employing catalytic systems to enhance reaction efficiency.

Biological Activity Overview

Research indicates that compounds containing the dioxolane moiety exhibit a broad spectrum of biological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of 1,3-dioxolanes can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Antifungal Activity : The antifungal properties of dioxolane derivatives have also been documented. Compounds in this class have shown effectiveness against Candida albicans, suggesting potential applications in treating fungal infections .

Table 1: Biological Activity of Related Dioxolane Compounds

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound A (similar structure) | S. aureus: 625–1250 | C. albicans: Active |

| Compound B | P. aeruginosa: Active | C. albicans: Not Active |

| Compound C | E. faecalis: 625 | C. albicans: Active |

The above table summarizes findings from various studies on related compounds . These results highlight the potential of dioxolane derivatives in antimicrobial applications.

Detailed Research Findings

A study conducted on a series of dioxolane derivatives revealed that modifications in the substituents significantly influenced biological activity. The presence of specific functional groups was correlated with enhanced antibacterial and antifungal properties . For example, compounds with ether or ester groups at certain positions exhibited superior activity against bacterial strains.

Q & A

Q. What role does the thienyl group play in electronic properties for optoelectronic materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.